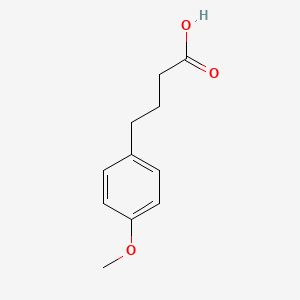

4-(4-Methoxyphenyl)butyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHMNCJMXQKSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196435 | |

| Record name | 4-(4-Methoxyphenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4521-28-2 | |

| Record name | 4-Methoxybenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4521-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4521-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Methoxyphenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-METHOXYPHENYL)BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTB8R8QC7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Overview of Phenylbutyric Acid Derivatives in Research

The study of phenylbutyric acid and its derivatives has a notable history in scientific research. A prominent member of this family, 4-phenylbutyric acid, is a monocarboxylic acid where butyric acid is substituted with a phenyl group at the C-4 position. nih.gov It is recognized as a histone deacetylase (HDAC) inhibitor with demonstrated anticancer properties, capable of inhibiting cell proliferation, invasion, and migration, and inducing apoptosis in glioma cells. nih.gov Furthermore, it is known to inhibit protein isoprenylation, lower plasma glutamine levels, and stimulate the production of fetal hemoglobin. nih.gov

The therapeutic potential of phenylbutyric acid derivatives came to the forefront with the work on sodium phenylbutyrate in the early 1980s for the treatment of urea (B33335) cycle disorders. wikipedia.orgdrugbank.com These disorders are characterized by the body's inability to effectively eliminate excess nitrogen. drugbank.com Sodium phenylbutyrate's metabolites provide an alternative pathway for nitrogen excretion. wikipedia.org This discovery stemmed from earlier observations in the late 1970s during studies on ketoacid therapy for citrullinemia. wikipedia.org The use of sodium phenylbutyrate itself was introduced in the early 1990s. wikipedia.org

Significance of 4 4 Methoxyphenyl Butyric Acid As a Research Target

4-(4-Methoxyphenyl)butyric acid, also known as 4-methoxybenzenebutanoic acid, is a derivative of phenylbutyric acid that has garnered attention as a valuable compound in various research applications. georganics.sknih.gov Its chemical structure, featuring a methoxy (B1213986) group on the phenyl ring, distinguishes it from its parent compound and influences its chemical and biological properties.

A key area of its significance lies in its role as a synthetic intermediate. For instance, the demethylation of this compound yields 4-(4-hydroxyphenyl)butanoic acid, a crucial starting material for the synthesis of other complex molecules. chemicalbook.comrsc.org This process highlights the compound's utility in the development of novel chemical entities for research.

Scope and Objectives of Current and Future Research Endeavors

Current and future research involving 4-(4-methoxyphenyl)butyric acid is multifaceted, spanning from fundamental chemical synthesis to potential applications in various fields. A primary objective is the optimization of its synthesis and the development of more efficient and environmentally friendly production methods. rsc.org

Investigations into its chemical reactivity and potential as a building block for more complex molecules remain a key focus. chemicalbook.commarketpublishers.com The exploration of its derivatives and their properties is an ongoing endeavor. Market analysis reports suggest a growing interest in the global market for this compound, indicating an expanding scope of its applications and research. marketpublishers.comprof-research.com Future research is likely to delve deeper into its potential biological activities, drawing parallels from the known effects of its parent compound, phenylbutyric acid.

Contextualization Within Broader Chemical and Biological Research Fields

Established Synthetic Routes

The most common and reliable methods for synthesizing this compound involve a sequence of reactions, beginning with the construction of a keto acid precursor, followed by its reduction.

A cornerstone of this synthesis is the Friedel-Crafts acylation reaction. depaul.edutamu.edu This electrophilic aromatic substitution reaction typically involves reacting anisole (B1667542) with succinic anhydride (B1165640). The reaction requires a strong Lewis acid catalyst, with aluminum chloride (AlCl₃) being a common choice. stackexchange.comguidechem.com

The mechanism begins with the Lewis acid activating the succinic anhydride, which increases its electrophilicity. stackexchange.comstackexchange.com The electron-rich anisole ring then attacks the activated anhydride, preferentially at the para-position due to the ortho, para-directing effect of the methoxy (B1213986) group. This nucleophilic attack leads to the formation of the intermediate, 4-(4-methoxyphenyl)-4-oxobutyric acid. stackexchange.comguidechem.com The use of specific solvents, such as dichlorobenzenes, can enhance the selectivity for the desired para-isomer, allowing for high-purity isolation through simple filtration. google.com

Table 1: Friedel-Crafts Acylation for Precursor Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|---|---|---|---|

| Anisole | Succinic Anhydride | Aluminum Chloride (AlCl₃) | Dichlorobenzene | 4-(4-methoxyphenyl)-4-oxobutyric acid google.com |

The second critical step in the established synthesis is the reduction of the ketone group in the 4-(4-methoxyphenyl)-4-oxobutyric acid precursor. Catalytic hydrogenation is a widely used and efficient method for this transformation. This reaction involves treating the keto acid with hydrogen gas (H₂) in the presence of a metal catalyst. google.com

A frequently employed catalyst for this reduction is 10% palladium on carbon (Pd/C). google.com The reaction is typically carried out in a solvent mixture, such as toluene (B28343) and acetic acid or ethyl acetate (B1210297) and acetic acid, and may be heated to increase the reaction rate. google.com The catalyst facilitates the addition of hydrogen across the carbonyl double bond, converting the ketone to a methylene (B1212753) group and yielding the final product, this compound, as colorless crystals after workup. google.com

Table 2: Catalytic Hydrogenation of 4-(4-methoxyphenyl)-4-oxobutyric acid

| Reactant | Catalyst | Solvent System | Temperature | Product |

|---|---|---|---|---|

| 4-(4-methoxyphenyl)-4-oxobutyric acid | 10% Palladium/Carbon | Toluene, Acetic Acid | 70°C | This compound google.com |

| 4-(4-methoxyphenyl)-4-oxobutyric acid | 10% Palladium/Carbon | Ethyl Acetate, Acetic Acid | 50°C | This compound google.com |

The synthesis of this compound fundamentally relies on the formation of a new carbon-carbon bond with the anisole ring. The Friedel-Crafts acylation is the key step where this occurs. stackexchange.comguidechem.com In this reaction, the succinic anhydride derivative effectively acylates the benzene ring of anisole. guidechem.com The Lewis acid catalyst, AlCl₃, plays a crucial role by forming a complex with both the methoxy group of anisole and the carbonyl group of the anhydride. This interaction increases the electrophilicity of the carbonyl carbon and deactivates the methoxy group's oxygen from interfering, thus directing the phenyl ring's nucleophilic attack to form the desired product. stackexchange.com

The production of this compound is predominantly achieved through a well-defined multi-step strategy that combines the aforementioned reactions. google.com This synthetic pathway can be summarized as follows:

Step 1: Friedel-Crafts Acylation: Anisole is reacted with succinic anhydride using a Lewis acid catalyst like aluminum chloride in a suitable solvent such as orthodichlorobenzene. This step produces the key intermediate, 4-(4-methoxyphenyl)-4-oxobutyric acid, with high selectivity for the para-substituted isomer. google.com

Step 2: Catalytic Reduction: The keto-acid intermediate from the first step is then reduced. This is accomplished through catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere to yield the final this compound. google.com

This two-step process is a robust and scalable method for preparing the target compound. google.com A subsequent step can involve converting the resulting acid into its acid chloride, 4-(4-methoxyphenyl)butyryl chloride, using a reagent like thionyl chloride, for use in further reactions. google.com

Novel and Optimized Synthetic Protocols

While established multi-step syntheses are reliable, modern organic chemistry continually seeks to optimize processes for improved efficiency, reduced waste, and lower costs.

In the context of this compound, a hypothetical one-pot approach might involve performing the initial Friedel-Crafts acylation and then, after the formation of the keto-acid intermediate, adding a reducing agent and catalyst directly to the same reaction mixture to perform the hydrogenation. However, specific and well-documented one-pot protocols for the synthesis of this compound are not prominently featured in the surveyed scientific literature. The development of such a process would require careful selection of reagents and conditions to ensure compatibility between the different reaction steps.

Use of Ionic Liquids in Synthesis

The synthesis of this compound traditionally involves a Friedel-Crafts acylation of anisole with succinic anhydride, followed by a reduction step. google.comstackexchange.com The Friedel-Crafts reaction typically employs Lewis acids like aluminum chloride (AlCl₃) in volatile organic solvents. google.comstackexchange.com Ionic liquids (ILs) have emerged as greener alternatives to these conventional solvents, often functioning as both the solvent and catalyst. tandfonline.comnih.gov

In the context of Friedel-Crafts acylations, ionic liquids can offer enhanced reaction rates, higher conversion, and improved selectivity. tandfonline.comrsc.org Lewis acidic ionic liquids, such as those based on 1-ethyl-3-methylimidazolium (B1214524) ([emim]Cl) with AlCl₃, can catalyze the acylation of both activated and deactivated aromatic compounds. rsc.orgliv.ac.uk For activated substrates like anisole, catalyst-ionic liquid systems, such as copper triflate (Cu(OTf)₂) in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), have been shown to significantly increase reaction rates and regioselectivity compared to reactions in traditional molecular solvents. rsc.org The primary benefit of using ILs is the potential for a more environmentally benign process, with easier catalyst recycling and reduced use of hazardous volatile organic compounds. tandfonline.comnih.gov While the direct synthesis of 4-(4-methoxyphenyl)-4-oxobutyric acid in ionic liquids is a logical extension of these findings, specific documented examples in the reviewed literature focus on analogous acylations, establishing a strong precedent for its feasibility. tandfonline.comliv.ac.uk

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation

| Catalyst System | Solvent | Key Advantages | Relevant Substrates | Citation |

| AlCl₃ | Dichlorobenzenes | Traditional method, high yield | Anisole, Succinic Anhydride | google.com |

| Lewis Acidic ILs (e.g., [emim]Cl-AlCl₃) | Ionic Liquid (acts as solvent) | High reaction rate, conversion, and selectivity; catalyzes deactivated aromatics | Activated and deactivated aromatics | tandfonline.comliv.ac.uk |

| Metal Triflates (e.g., Cu(OTf)₂) | Ionic Liquid (e.g., [bmim][BF₄]) | Enhanced rates and regioselectivity, recyclable catalyst system | Activated aromatics (e.g., anisole) | rsc.org |

Green Chemistry Approaches to Synthesis

Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of this compound provides several opportunities for greener approaches, particularly in the two main synthetic steps: Friedel-Crafts acylation and subsequent ketone reduction.

Friedel-Crafts Acylation: The traditional Friedel-Crafts acylation of anisole with succinic anhydride uses stoichiometric amounts of AlCl₃ and often employs halogenated solvents like dichlorobenzenes. google.comstackexchange.com Greener alternatives focus on replacing the hazardous Lewis acid and solvent.

Catalytic Systems: Using catalytic amounts of water-tolerant Lewis acids like bismuth triflate (Bi(OTf)₃) can circumvent the need for stoichiometric, moisture-sensitive catalysts and harsh anhydrous conditions. ruc.dkresearchgate.net

Solvent-Free and Microwave-Assisted Reactions: Performing the acylation under solvent-free conditions, often enhanced by microwave irradiation, can dramatically reduce reaction times and eliminate the need for volatile organic solvents. ruc.dkresearchgate.net For example, the acetylation of anisole with acetic anhydride using Bi(OTf)₃ has been successfully performed under solvent-free, microwave conditions, yielding the para-substituted product with high selectivity and allowing for catalyst recycling. researchgate.net

Mechanochemistry: Ball-milling offers a solvent-free method for Friedel-Crafts acylations, effectively promoting the reaction between an aromatic hydrocarbon and an anhydride with a Lewis acid catalyst at room temperature. beilstein-journals.org

Reduction of the Ketone: The reduction of the intermediate, 4-(4-methoxyphenyl)-4-oxobutyric acid, is commonly achieved through catalytic hydrogenation. A typical procedure involves using a 10% palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in solvents like ethyl acetate or toluene. google.com This method is considered relatively green as it utilizes a catalytic process and avoids stoichiometric, hazardous reducing agents.

Stereoselective Synthesis and Chiral Derivatives

Synthesis of Chiral Amino Acid Derivatives, e.g., (S)-3-Amino-4-(4-methoxyphenyl)butyric Acid

The synthesis of chiral β-amino acids is of significant interest due to their role as components in biologically active molecules and peptidomimetics. nih.govillinois.edu The synthesis of enantiomerically pure (S)-3-Amino-4-(4-methoxyphenyl)butyric acid requires stereochemical control. While direct synthesis of this specific compound is not extensively detailed in the reviewed literature, methods for analogous structures provide clear strategies.

Common strategies to access chiral β-amino acids include the conjugate addition to Michael acceptors, Mannich-type reactions, and the homologation of α-amino acids. illinois.edu A modern approach for a related compound, (S)-3-amino-4-methoxy-butan-1-ol, involves the asymmetric catalytic hydrogenation of a β-keto ester-derived enamine using a Ruthenium-MeOBIPHEP catalyst. This process achieves high enantiomeric excess (97-98% ee), which can be further enhanced by crystallization.

Adapting this to synthesize (S)-3-Amino-4-(4-methoxyphenyl)butyric acid would likely involve the following conceptual steps:

Synthesis of a β-keto ester, such as ethyl 3-oxo-4-(4-methoxyphenyl)butanoate.

Asymmetric reductive amination of the ketone using a chiral catalyst and an ammonia (B1221849) source.

Hydrolysis of the resulting ester to yield the final carboxylic acid.

Recent advances also include photochemical, metal-free methods for the single-step installation of both amine and ester functionalities into alkenes, providing a direct route to β-amino acid derivatives. nih.gov

Stereochemical Control in Butyric Acid Derivative Synthesis

Achieving stereochemical control in the synthesis of butyric acid derivatives is crucial when multiple chiral centers are present. The strategies employed depend on the desired stereoisomer and the functional groups on the butyric acid backbone.

One powerful method involves the use of chiral auxiliaries. For instance, the Schöllkopf reagent, (R)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, can be used for the stereoselective synthesis of β-hydroxy-α-amino acids. researchgate.net Condensation of this chiral glycine (B1666218) equivalent with an aldehyde leads to a mixture of diastereomers, which can then be separated and hydrolyzed to yield the enantiomerically pure amino acid esters. researchgate.net

Another key strategy is substrate-controlled synthesis, where existing stereocenters direct the formation of new ones. For example, the synthesis of complex diamino butyric acids can be achieved through a sequence involving stereoselective dihydroxylation of an alkene, followed by regioselective opening of a cyclic sulfite (B76179) intermediate with an azide (B81097) nucleophile. researchgate.net This approach allows for precise control over the stereochemistry at multiple positions along the carbon chain. Asymmetric catalytic reactions, such as the hydrogenations and transfer hydrogenations of keto-acid or imine precursors, are also fundamental for establishing stereocenters with high enantioselectivity.

Derivatization of this compound

Synthesis of Oxime Esters and Related Compounds

Oxime esters are valuable synthetic intermediates. The synthesis of oxime esters from this compound typically follows a standard esterification protocol where the carboxylic acid is activated and then reacted with an oxime.

A general two-step procedure involves:

Activation of the Carboxylic Acid: this compound is converted into a more reactive species, such as an acid chloride. This is commonly achieved by reacting the acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Esterification: The resulting acid chloride is then reacted with a chosen oxime (R₂C=NOH) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct and drive the reaction to completion.

More modern and efficient methods have also been developed. A notable example is a visible-light-mediated three-component reaction. This approach uses an aldehyde, an amine, and an N-hydroxyphthalimide (NHPI) ester of the carboxylic acid in the presence of a photocatalyst like eosin (B541160) Y. This allows for the one-step synthesis of a wide variety of oxime esters under mild conditions with high efficiency.

Preparation of Halide Derivatives for Further Reactions

The conversion of this compound into its corresponding acid halide is a crucial step for facilitating further chemical reactions. This transformation is typically achieved by reacting the carboxylic acid with a halogenating agent. For instance, treatment with thionyl chloride effectively replaces the hydroxyl group of the carboxylic acid with a chloride atom, yielding 4-(4-methoxyphenyl)butyryl chloride. google.com This acid chloride is a more reactive species, making it a valuable intermediate for various subsequent derivatization reactions, such as intramolecular acylation to form tetralone structures. google.com

Functionalization of the Butyric Acid Moiety

The butyric acid portion of this compound offers a reactive site for various chemical modifications. One common approach involves the reaction of the carboxylic acid with amines to form amides. For example, 4-(p-methoxybenzoylamino)butyric acid can be synthesized by reacting p-methoxybenzoyl chloride with 4-aminobutyric acid in the presence of a base. prepchem.com

Another strategy for functionalizing the butyric acid moiety is through reactions at the alpha-carbon. For instance, the alpha-deuteration of carboxylic acids, including derivatives like this compound, has been achieved through ternary catalytic methods. nih.gov

Modifications of the Methoxyphenyl Ring

The methoxyphenyl ring of this compound can also be chemically modified. These modifications can alter the electronic and steric properties of the molecule, influencing its reactivity and potential applications. For example, the introduction of additional substituents on the aromatic ring can be achieved through various electrophilic aromatic substitution reactions.

Linker-mediated Derivatization Strategies

Linker-mediated derivatization is a key strategy in solid-phase synthesis, particularly for peptides and related compounds. In this context, molecules known as "handles" or "linkers" are used to attach the initial building block to a solid support. One such linker is 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL), which features a butyric acid moiety that can be conceptually related to the structure of this compound. mdpi.com These linkers are designed to facilitate the assembly of complex molecules on a solid matrix. mdpi.com

Demethylation Research

The demethylation of this compound to produce 4-(4-hydroxyphenyl)butyric acid is a significant transformation, as the latter is a key intermediate in the synthesis of various compounds. rsc.orgchemicalbook.com

Demethylation to 4-Hydroxyphenylbutyric Acid

Several methods have been explored for the demethylation of this compound. A common approach involves the use of strong acids, such as aqueous hydrobromic acid (HBr). rsc.org An efficient, organic solvent-free process has been developed using a slight excess of aqueous HBr, allowing for direct crystallization of the product from the reaction mixture. rsc.org

Another effective method utilizes molten pyridinium (B92312) hydrochloride. mdma.chresearchgate.netcapes.gov.br This procedure involves heating this compound with pyridinium hydrochloride at elevated temperatures (around 180°C), leading to a smooth demethylation to afford 4-hydroxyphenylbutyric acid. mdma.chresearchgate.netcapes.gov.br This method has been shown to be efficient, with the product being the only one observed by HPLC and NMR. mdma.ch

The following table summarizes different demethylation methods:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Aqueous HBr | Organic solvent-free | High | rsc.org |

| Pyridinium Hydrochloride | 180°C, 3 hours | High | mdma.chresearchgate.netcapes.gov.br |

Scale-Up Considerations for Demethylation Processes

The scalability of demethylation reactions is a critical factor for industrial applications. The pyridinium hydrochloride melt method has been successfully adapted for large-scale synthesis, including on 22-L and pilot-plant scales. mdma.chresearchgate.net Key to this scalability is the finding that the reaction proceeds efficiently at temperatures achievable in industrial reactors (180-210°C). mdma.ch The process involves charging the reactor with the solid this compound, liquefying it, and then adding the pyridinium hydrochloride. mdma.ch Following the reaction, the addition of aqueous HCl to the molten pyridinium hydrochloride phase facilitates product extraction. mdma.ch

Challenges encountered during scale-up include ensuring efficient stirring of the reaction mixture and managing the exothermicity of the reaction. The use of appropriate extraction solvents, such as methyl tert-butyl ether (MTBE), is also crucial for isolating the product in high purity. mdma.ch The successful demonstration of this process in large-scale equipment confirms its viability for producing kilogram quantities of 4-hydroxyphenylbutyric acid. mdma.chresearchgate.net

Reagents and Conditions for Demethylation (e.g., Pyridinium Hydrochloride)

The demethylation of this compound to yield 4-(4-hydroxyphenyl)butyric acid is a critical transformation, often employed in the synthesis of pharmacologically important molecules. cymitquimica.com One of the classic and scalable methods for this process involves the use of molten pyridinium hydrochloride. mdma.chresearchgate.net This method, while requiring high temperatures, has been successfully adapted for large-scale industrial production. mdma.chacs.org

The reaction typically involves heating a mixture of this compound and pyridinium hydrochloride. mdma.ch Research has demonstrated that the process is effective at temperatures ranging from 180 to 210°C. mdma.chacs.org On a laboratory scale, the demethylation of this compound using pyridinium hydrochloride proceeds smoothly, with complete conversion to 4-(4-hydroxyphenyl)butyric acid observed within 3 hours at 180°C. researchgate.netacs.org

The mechanism of demethylation with pyridinium hydrochloride begins with the unfavorable protonation of the aryl methyl ether by the pyridinium ion. wikipedia.org This is followed by a nucleophilic (SN2) attack by either pyridine (B92270) or a chloride ion on the methyl group of the resulting arylmethyloxonium ion, leading to the formation of the phenol (B47542) and N-methylpyridinium chloride. wikipedia.org

For larger scale operations, such as in 22-L and 190-L reactors, specific conditions have been optimized. mdma.chacs.org In a 22-L scale reaction, this compound is mixed with four equivalents of pyridinium hydrochloride and heated to 185-195°C under a nitrogen atmosphere for 2 hours. mdma.chacs.org In a larger 190-L pilot plant setting, the substrate is first melted at 55-65°C before the addition of 1.5 equivalents of pyridinium hydrochloride, followed by heating to 200-212°C. acs.org

An interesting aspect of this reaction is the relationship between the stoichiometry of pyridinium hydrochloride and the efficiency of product extraction. mdma.ch Following the reaction, the mixture is typically cooled to below 90°C, and aqueous hydrochloric acid is added to create an aqueous phase from which the product can be extracted using a suitable solvent like methyl tert-butyl ether (MTBE). mdma.ch

While pyridinium hydrochloride is a key reagent, other methods for the demethylation of aryl methyl ethers exist, including the use of strong acids like hydrogen bromide or hydrogen iodide, and Lewis acids such as boron tribromide (BBr₃). wikipedia.orgcommonorganicchemistry.comrsc.org However, many of these alternatives can require harsh conditions or involve reagents that are sensitive to air and moisture. rsc.org Thiolate-mediated methods have also been developed as a more practical and less odorous alternative. nih.gov

Table 1: Reaction Conditions for Demethylation of this compound using Pyridinium Hydrochloride

| Scale | Substrate Amount (mol) | Pyridinium Hydrochloride (equiv) | Temperature (°C) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| Gram Scale | - | - | 180-190 | 3 | mdma.ch |

| 22-L Scale | 11.58 | 4 | 185-195 | 2 | mdma.chacs.org |

| 190-L Pilot Plant | 164.75 | 1.5 | 200-212 | 2 | acs.org |

Chemical Chaperone Activity and Protein Homeostasis

Chemical chaperones are small molecules that can stabilize proteins, facilitate their proper folding, and prevent aggregation, thereby helping to maintain cellular protein homeostasis (proteostasis). nih.govnih.gov 4-Phenylbutyric acid (4-PBA) is a well-known chemical chaperone that works by interacting with the exposed hydrophobic regions of unfolded proteins, which promotes their refolding and reduces aggregation. mdpi.comresearchgate.net This action helps to alleviate stress on the endoplasmic reticulum (ER), the primary site of protein folding. mdpi.comfrontiersin.org In an effort to enhance the therapeutic efficacy of 4-PBA, which often requires high doses, researchers have synthesized and investigated various derivatives, including this compound (4-MPBA). semanticscholar.org

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum leads to a condition known as ER stress, which activates a signaling network called the Unfolded Protein Response (UPR). rsc.orgnih.gov Persistent ER stress is linked to a variety of diseases, including neurodegenerative disorders. rsc.org

Research has demonstrated that this compound, also referred to as 4-(4-Methoxyphenyl)butanoic acid (4-MPB), exhibits protective effects against neuronal cell death induced by ER stress. semanticscholar.org Synthetic methoxy-substituted derivatives of 4-PBA, such as 4-MPBA, were developed as part of a strategy to optimize the parent compound's activity. semanticscholar.org These derivatives were found to be effective against cell death induced by tunicamycin, a substance known to cause ER stress, in SH-SY5Y neuroblastoma cells. semanticscholar.org The therapeutic effect of chemical chaperones like 4-PBA and its derivatives is primarily attributed to their ability to resolve ER stress by aiding in protein folding, rather than altering the expression of proteins involved in maintaining ER proteostasis. rsc.orgnih.gov By reducing the load of misfolded proteins, these compounds can mitigate the activation of ER stress pathways. frontiersin.orgnih.gov

Protein aggregation is a pathological hallmark of many neurodegenerative diseases, including Alzheimer's disease. nih.govbiopharminternational.com This process can be triggered by various factors, including incorrect protein folding and cellular stress. biopharminternational.com Chemical chaperones aim to prevent this aggregation. researchgate.net

While direct studies on this compound's effect on protein aggregation are limited, research on its parent compound, 4-PBA, and other derivatives provides significant insight. 4-PBA has been shown to prevent the aggregation of denatured proteins like α-lactalbumin and bovine serum albumin in vitro. semanticscholar.orgnih.gov However, a major limitation of 4-PBA is that high concentrations are often needed to prevent protein aggregation effectively. semanticscholar.orgresearchgate.net This has driven the development of more potent derivatives. nih.govresearchgate.net For example, computational studies have explored a vast library of 4-PBA analog derivatives to identify compounds with better anti-aggregation properties against the β-amyloid protein, a key factor in Alzheimer's disease. nih.gov Similarly, another study found that the derivative 2-isopropyl-4-phenylbutanoic acid was 2 to 10 times more effective than 4-PBA in several in vitro models of protein aggregation. researchgate.net These efforts highlight the ongoing strategy to modify the 4-PBA scaffold to create more effective inhibitors of protein aggregation.

The development of 4-PBA derivatives is largely motivated by the need to improve upon the potency and pharmacokinetic properties of the parent compound. nih.govsemanticscholar.org 4-PBA itself is an FDA-approved drug used for treating urea (B33335) cycle disorders, but its effectiveness as a chaperone in other conditions can be limited by its weak activity and the high doses required. nih.govnih.gov

In a direct comparison, synthetic methoxy-substituted derivatives of 4-PBA, including 4-(4-Methoxyphenyl)butanoic acid, were investigated for their protective effects against ER stress-induced neuronal cell death. semanticscholar.org This line of research aims to enhance the chemical chaperone activity of 4-PBA. semanticscholar.org Further studies on other synthesized 4-PBA analogues revealed that some derivatives had a more potent suppressive effect on ER stress markers like GRP78 and CHOP than 4-PBA itself. nih.govnih.gov Specifically, compounds identified as 2-POAA-OMe, 2-POAA-NO2, and 2-NOAA were found to be stronger inhibitors of specific UPR pathways compared to 4-PBA. nih.govnih.gov

Table 1: Comparative Effects of 4-PBA and its Analogues on ER Stress Markers This table is interactive. You can sort and filter the data.

| Compound | Effect on ER Stress Markers (GRP78, CHOP) | Potency Compared to 4-PBA | Reference |

|---|---|---|---|

| 4-Phenylbutyric Acid (4-PBA) | Suppresses induction | Baseline | nih.govnih.gov |

| 2-POAA-OMe | Suppresses induction | More potent | nih.govnih.gov |

| 2-POAA-NO2 | Suppresses induction | More potent | nih.govnih.gov |

| 2-NOAA | Suppresses induction | More potent | nih.govnih.gov |

The Unfolded Protein Response (UPR) is a complex signaling network activated by ER stress, comprising three main branches mediated by the sensor proteins IRE1 (inositol-requiring enzyme 1), PERK (protein kinase RNA-like ER kinase), and ATF6 (activating transcription factor 6). biomolther.orgfrontiersin.org Under stress, these sensors initiate pathways to restore proteostasis, but chronic activation can lead to cell death. frontiersin.org

Research into 4-PBA analogues has revealed compounds that can differentially regulate these major UPR branches. nih.gov A study focusing on six synthesized analogues of 4-PBA found that three of them (2-POAA-OMe, 2-POAA-NO2, and 2-NOAA) strongly inhibited the IRE1 and ATF6 pathways. nih.govnih.gov This was demonstrated by the suppression of XBP1 splicing (a downstream target of IRE1) and the inhibition of reporter gene activation controlled by UPR and ER stress response elements (UPRE and ERSE). nih.govnih.gov

Unexpectedly, these same compounds did not inhibit the PERK pathway. nih.govnih.gov In fact, under non-stress conditions, they were found to induce the phosphorylation of PERK and its downstream target, eIF2α. nih.gov This selective blockade of the IRE1 and ATF6 pathways while not suppressing (and even activating) the PERK branch represents a specific modulation of the UPR that is distinct from the broader, weaker effects of 4-PBA. nih.govnih.gov This suggests that these derivatives could be used to target specific arms of the UPR in pathological conditions where they are overactive. nih.gov

Neurobiological and Neurological Research

The ability of chemical chaperones to mitigate ER stress and protein aggregation makes them promising candidates for treating diseases of the central nervous system. rsc.orgresearchgate.net ER stress is increasingly recognized as a significant factor in the pathology of numerous neurological and neurodegenerative disorders. rsc.orgnih.govnih.gov

Research has specifically identified 4-(4-Methoxyphenyl)butanoic acid (referred to as 4-MPB) as having protective effects against neuronal cell death induced by ER stress. semanticscholar.org This finding directly supports its potential for therapeutic use in neurological conditions where ER stress is a contributing factor. semanticscholar.org The broader class of chemical chaperones, particularly 4-PBA, has been investigated for a range of neurodegenerative diseases. researchgate.net Its ability to reduce the accumulation of misfolded proteins and suppress ER stress-induced cell death forms the basis of its neuroprotective effects. nih.govresearchgate.net For example, 4-PBA has been shown to mitigate neurodegeneration in a mouse model of Sandhoff disease, a lysosomal storage disorder, by reducing ER stress and apoptosis in spinal cord neurons. nih.gov It has also shown protective effects against ethanol-induced brain damage in developing mouse models by inhibiting ER stress and glial activation. nih.gov The development of more potent derivatives like 4-MPBA is a strategic effort to enhance these neuroprotective actions for more effective medicinal applications. semanticscholar.org

Effects on Neuronal Cell Death Pathways

Research has shown that derivatives of this compound, such as 4-phenylbutyric acid (4-PBA), can protect against neuronal cell death. nih.gov One of the primary mechanisms behind this neuroprotective effect is its role as a chemical chaperone, which helps to alleviate endoplasmic reticulum (ER) stress. nih.govnih.gov ER stress is a condition that can be induced by various factors, including exposure to ethanol, and is known to play a significant role in brain damage. nih.gov

In studies involving ethanol-induced neuroapoptosis in developing mouse brains, treatment with 4-PBA was found to attenuate neuronal cell death. nih.gov This was accompanied by a reduction in the expression of ER stress markers and a decrease in the activation of glial cells like microglia and astrocytes, which are typically activated under pathological conditions. nih.gov

Furthermore, investigations into the neuroprotective mechanisms of 4-PBA have sought to distinguish its activity as a chemical chaperone from its role as a histone deacetylase (HDAC) inhibitor. nih.gov The findings suggest that the protective effects against ER stress-induced neuronal cell death are primarily due to its chemical chaperone activity. nih.gov In models of oxygen-glucose deprivation and reoxygenation, 4-PBA has demonstrated protective effects in ER stress-exposed neuronal cells. nih.gov This protection is partly achieved by rescuing the ER stress-suppressed biosynthesis of the protein Akt, which is involved in cell survival signaling pathways. nih.gov

Interactions with Neurotransmitter Systems

The interaction of butyric acid derivatives with neurotransmitter systems is an area of active investigation. For instance, the butyric acid precursor tributyrin (B1683025) has been shown to influence the glutamatergic system in the hippocampus. nih.govresearchgate.net Specifically, it has been found to upregulate the gene expression of glutamate (B1630785) receptor subunits, including AMPA-2, NMDA-1, NMDA-2A, and NMDA-2B in the adolescent hippocampus. nih.gov This suggests a potential role in modulating glutamatergic transmission, which is fundamental for learning and memory processes. nih.gov

Furthermore, research into the effects of various compounds on neurotransmitter systems has highlighted the complexity of these interactions. For example, some pesticides have been shown to affect the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuronal survival and synaptic plasticity, which in turn can influence neurotransmitter systems. nih.govnih.gov While direct studies on this compound's interaction with specific neurotransmitter levels are not extensively detailed in the provided context, the known effects of its derivatives on glutamate receptor expression and related signaling pathways indicate a potential for such interactions. nih.gov

Influence on Synaptic Transmission

The influence of butyric acid derivatives extends to synaptic transmission and plasticity, which are the cellular mechanisms underlying learning and memory. Tributyrin, a prodrug of butyric acid, has been demonstrated to modulate hippocampal synaptic plasticity. nih.govresearchgate.net

Ex vivo studies on hippocampal slices revealed that tributyrin can convert early-phase long-term potentiation (E-LTP) into late-phase LTP (L-LTP), a more stable and long-lasting form of synaptic strengthening. nih.govresearchgate.net This effect on L-LTP is significant as it is associated with long-term memory formation. nih.gov The facilitation of L-LTP by tributyrin appears to involve both PPARγ and AMPK signaling pathways. nih.gov These findings suggest that butyric acid and its precursors can have a positive impact on the fundamental processes of synaptic communication and memory. nih.gov

Enzyme Modulation and Signal Transduction

Investigations into Enzyme Activity Modulation

This compound and its analogs, particularly 4-phenylbutyric acid (4-PBA), have been studied for their ability to modulate enzyme activity, most notably as inhibitors of histone deacetylases (HDACs). nih.govnih.gov HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression. mdpi.com

The inhibitory activity of 4-PBA on HDACs has been linked to its ability to increase histone acetylation, which can in turn influence the transcription of various genes. nih.gov However, it is important to note that the neuroprotective effects of 4-PBA against ER stress-induced neuronal cell death are thought to be primarily due to its function as a chemical chaperone rather than its HDAC inhibitory activity. nih.gov Studies with derivatives of 4-PBA have shown that their relative HDAC inhibitory activities are consistent with structural models of their binding to HDAC7. nih.gov

Furthermore, research has shown that the effects of butyric acid derivatives on gene expression can be influenced by other enzymes. For example, the activity of pivaloyloxymethyl butyrate (B1204436) (AN-9), a prodrug of butyric acid, is dependent on intracellular esterases, which hydrolyze it to release the active butyric acid. nih.gov

Table 1: Investigated Enzyme Modulation by 4-Phenylbutyric Acid (4-PBA)

| Enzyme/Process | Effect of 4-PBA | Research Context | Citation |

|---|---|---|---|

| Histone Deacetylases (HDACs) | Inhibition | Regulation of gene expression | nih.govnih.gov |

| Endoplasmic Reticulum (ER) Stress | Attenuation | Neuroprotection | nih.govnih.govnih.gov |

| Intracellular Esterases | Required for prodrug activation | Gene expression modulation by AN-9 | nih.gov |

Effects on Signal Transduction Pathways

The modulation of enzyme activity by compounds like 4-PBA has direct consequences on various intracellular signal transduction pathways. By inhibiting HDACs, 4-PBA can lead to changes in gene expression that affect cellular processes such as proliferation, differentiation, and apoptosis. nih.govnih.gov

In the context of cancer cells, 4-PBA-mediated inhibition of HDAC activity has been shown to induce epithelial-mesenchymal transition (EMT) through the upregulation of Interleukin-8 (IL-8) and subsequent activation of the downstream Gab2-ERK pathway. nih.gov In glioma cells, 4-PBA has been observed to decrease the mRNA expression of glyceraldehyde 3-phosphate dehydrogenase (GAPDH), an important enzyme in glycolysis. nih.gov

In neuronal cells, 4-PBA has been found to rescue the suppression of Akt protein biosynthesis caused by ER stress. nih.gov The Akt signaling pathway is critical for cell survival and is often dysregulated in various diseases. The cooperative action of 4-PBA with other agents like lithium can lead to the activation of Akt downstream signaling, thereby inhibiting autophagy-induced cell death. nih.gov Furthermore, the cAMP Response Element Binding Protein (CREB) signaling pathway, a key regulator of neuronal differentiation and survival, can be influenced by factors that affect histone acetylation. nih.gov

Table 2: Effects of 4-Phenylbutyric Acid (4-PBA) on Signal Transduction Pathways

| Pathway | Effect of 4-PBA | Cellular Outcome | Citation |

|---|---|---|---|

| Gab2-ERK Pathway | Activation (via IL-8) | Induction of EMT in gastric cancer cells | nih.gov |

| Akt Signaling | Rescues suppression by ER stress | Neuroprotection, inhibition of autophagy | nih.gov |

| GAPDH Gene Expression | Decreased mRNA expression | Inhibition of glioma cell proliferation | nih.gov |

Receptor Interaction Studies

The study of how this compound and its derivatives interact with cellular receptors is crucial for understanding their pharmacological profiles. While direct binding studies for this compound are not extensively detailed in the provided search results, research on related compounds provides insights into potential interactions.

For example, the butyric acid precursor tributyrin has been shown to exert its effects on synaptic plasticity through the involvement of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govresearchgate.net The blockade of PPARγ with an antagonist was found to prevent the positive effects of tributyrin on long-term potentiation, indicating that this receptor is a key mediator of its action in the hippocampus. nih.gov

Furthermore, derivatives of methoxyphenyl compounds have been synthesized and evaluated for their affinity and selectivity for various receptors, such as dopamine (B1211576) D2 and D3 receptors. wustl.edu For instance, a derivative of 4-methoxy itraconazole, which contains a 4-methoxyphenyl (B3050149) group, has been identified, though its specific receptor interactions are not detailed in the provided context. usp.org These studies on related structures suggest that the methoxyphenyl moiety can be a key pharmacophore for receptor binding.

Investigation of Specific Molecular Targets

While direct and extensive research into the specific molecular targets of this compound is not broadly documented, studies on its structural analogs and derivatives have illuminated potential pathways of action. Research has predominantly focused on derivatives that act as inhibitors of GABA transporters (GATs) and Excitatory Amino Acid Transporters (EAATs). nih.govacs.orgnih.govnih.gov For instance, the presence of a lipophilic aromatic group, such as the 4-methoxyphenyl moiety, is a feature in some potent and selective inhibitors of these neurotransmitter transporters. nih.govacs.org Furthermore, the structurally related compound, 4-phenylbutyric acid, is recognized as a histone deacetylase (HDAC) inhibitor, suggesting that this compound could potentially share similar epigenetic modulating properties. nih.gov

Modulation of GABAA Receptors (Indirect relevance through GABA transporter SAR)

The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), has its synaptic concentrations regulated by GABA transporters (GATs). eurekaselect.comsigmaaldrich.comfrontiersin.org The inhibition of these transporters can enhance GABAergic neurotransmission, a mechanism of action for certain therapeutic agents. eurekaselect.com There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1. sigmaaldrich.com

While there is no direct evidence to suggest that this compound directly modulates GABAA receptors, its structural characteristics are pertinent to the structure-activity relationship (SAR) of GAT inhibitors. Many potent GAT inhibitors are lipophilic derivatives of amino acids or related structures. nih.govnih.gov The presence of a lipophilic diaromatic side chain has been explored in the development of selective inhibitors for the mGAT2 subtype (the mouse equivalent of human BGT-1). nih.gov Given that this compound possesses a lipophilic aromatic moiety, it shares a key structural feature with compounds designed to interact with the GABA recognition site on these transporters. nih.gov

Excitatory Amino Acid Transporters (EAATs) Inhibition (Indirect relevance through SAR of related compounds)

Excitatory Amino Acid Transporters (EAATs) are crucial for maintaining low extracellular concentrations of glutamate, thereby preventing excitotoxicity. acs.orgnih.govresearchgate.net There are five subtypes of EAATs in humans, designated EAAT1-5. nih.govresearchgate.net The development of selective inhibitors for these transporters is an active area of research.

A significant breakthrough in this field was the discovery of UCPH-101, the first selective inhibitor of EAAT1. acs.org Notably, the chemical structure of UCPH-101, which is 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, incorporates the 4-methoxyphenyl group. acs.orgnih.gov This highlights the importance of this specific chemical moiety for activity at the EAAT1 subtype. Structure-activity relationship (SAR) studies on UCPH-101 and its analogs have demonstrated that the 4-methoxyphenyl group is a critical component for its inhibitory potency. acs.org Any alterations to this part of the molecule often lead to a significant or complete loss of inhibitory activity at EAAT1. acs.org

| Compound/Analog | Modification from UCPH-101 | EAAT1 Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| UCPH-101 | Parent Compound | Potent (Micromolar range) | acs.org |

| Analog 9 | 7-N-substituted | 20 µM | nih.gov |

| Analogs 8 and 10 | 7-N-substituted | Inactive (>100 µM) | nih.gov |

| Analog 11a (RS-isomer) | Diastereomer | 5.5 µM | nih.gov |

| Analog 12b (RR-isomer) | Diastereomer | 3.8 µM | nih.gov |

| Analogs 11b (SS-isomer) & 12a (SR-isomer) | Diastereomers | Inactive (>300 µM) | nih.gov |

Estrogen Receptor Alpha (ERα) Inhibition (in the context of related hybrid compounds)

The estrogen receptor alpha (ERα) is a key therapeutic target in hormone-dependent breast cancers. nih.govnih.gov A novel strategy in cancer therapy involves the creation of hybrid compounds that can target these receptors. One such approach is the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). nih.gov These molecules are designed to link a ligand for a target protein, such as ERα, with a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. nih.gov

In the context of ERα, researchers have synthesized SNIPER(ER) compounds by linking 4-hydroxytamoxifen (B85900) (4-OHT), a known ERα ligand, to a molecule that binds to the inhibitor of apoptosis protein (IAP). nih.gov While this compound is not the direct targeting ligand in these specific examples, this research illustrates the principle of using small molecules to modulate ERα function. Furthermore, studies on butyrate, the parent compound of this compound, have shown that it can induce ERα activation in an estrogen-independent manner in MCF-7 breast cancer cells at sub-therapeutic doses. nih.gov This suggests a complex relationship between butyrate and its derivatives and estrogen receptor signaling.

Anti-Inflammatory and Analgesic Properties

Butyrate and its derivatives, such as 4-phenylbutyrate, have demonstrated significant anti-inflammatory properties. nih.gov The mechanisms underlying these effects are multifaceted and include the inhibition of pro-inflammatory signaling pathways and the modulation of immune cell responses. nih.govnih.gov

Research has shown that butyrate can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov It also promotes the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and suppressing inflammatory responses. nih.gov Additionally, butyrate contributes to the integrity of the intestinal epithelial barrier, which is essential for preventing inflammation in the gut. nih.govmdpi.com While specific studies on the analgesic properties of this compound are limited, the potent anti-inflammatory effects of its parent compound suggest a potential role in mitigating inflammation-related pain.

Anticancer Research and Cytotoxic Potency

The potential of butyric acid and its derivatives as anticancer agents has been a subject of extensive research. The structurally related compound, 4-phenylbutyric acid (PBA), has been shown to inhibit the proliferation of various cancer cell lines, including gastric cancer. nih.gov A primary mechanism of its anticancer activity is the induction of cell cycle arrest. nih.gov

Butyrate itself is a well-known histone deacetylase (HDAC) inhibitor, which allows it to exert tumor-suppressive effects by altering gene expression. nih.govnih.gov To improve its pharmacological properties, prodrugs of butyric acid, such as AN-7 and AN-9, have been developed and have shown antiangiogenic properties. scilit.com Furthermore, derivatives of butyric acid have demonstrated cytotoxic effects in colorectal carcinoma cells, with the GPR109A receptor being a potential mediator of this activity. researchgate.netresearchgate.net In the realm of targeted therapy, hybrid compounds incorporating an ER ligand and the antimitotic agent combretastatin (B1194345) have been synthesized and evaluated for their potent antiproliferative activity in ER-positive breast cancer cells. nih.gov

| Compound/Derivative | Cancer Type | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| 4-Phenylbutyric Acid (PBA) | Gastric Cancer | Inhibition of proliferation | Cell cycle arrest, HDAC inhibition | nih.gov |

| Butyric Acid Prodrugs (AN-7, AN-9) | Solid Malignancies | Antiangiogenic properties | Not specified | scilit.com |

| Butyric Acid Derivatives | Colorectal Carcinoma | Cytotoxicity, Apoptosis induction | GPR109A receptor activation | researchgate.netresearchgate.net |

| Endoxifen-Combretastatin Hybrids | ER-positive Breast Cancer | Antiproliferative activity, Pro-apoptotic effects | ER targeting, Tubulin targeting | nih.gov |

| Butyrate | Breast Cancer (MCF-7) | Induction of ERα activation (at low doses) | Estrogen-independent recruitment of ERα | nih.gov |

Antimicrobial Activity Studies

Research into the antimicrobial properties of this compound and its derivatives has revealed potential for development in this therapeutic area. While studies focusing specifically on the parent compound are limited, investigations into related structures provide a basis for understanding its potential antimicrobial effects. Butyric acid itself is known to possess antimicrobial and immune-modulatory properties, which can be beneficial in combating bacterial infections. nih.gov Its derivatives have been explored as a non-antibiotic approach to address bacterial infections, showing direct effects against various bacterial strains. nih.gov

The antimicrobial activity of compounds is often influenced by their chemical structure. For instance, natural methoxyphenol compounds like eugenol (B1671780) and vanillin (B372448) have demonstrated antibacterial activity against common foodborne pathogens and spoilage bacteria. mdpi.com This suggests that the methoxyphenyl group in this compound could contribute to antimicrobial efficacy. Furthermore, derivatives of 4-aminophenylacetic acid have been synthesized and have shown promising antimicrobial activity. nih.gov

In a study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, which are derivatives of the core structure, some compounds exhibited moderate activity against Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. researchgate.net Another study on phenyl propenes and phenolic aldehydes, which share some structural similarities, also reported significant antimicrobial and anti-biofilm activity against Staphylococcus aureus. nih.govbohrium.com These findings collectively suggest that the this compound scaffold is a promising starting point for the development of novel antimicrobial agents. Further research is warranted to explore the full potential of its derivatives against a broader spectrum of microorganisms.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, SAR studies help in identifying the key structural features responsible for their pharmacological effects and in designing more potent and selective compounds.

Influence of Methoxy Substitution on Biological Activity

The methoxy (-OCH3) group is a common substituent in many biologically active compounds and approved drugs, where it can significantly impact ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.gov In the context of this compound, the position and presence of the methoxy group on the phenyl ring are critical for its biological activity.

Role of the Butyric Acid Chain Length and Modifications

The butyric acid side chain is another critical determinant of the biological activity of this compound and its derivatives. Butyric acid and its derivatives are known to have a variety of biological effects, including the ability to inhibit histone deacetylase (HDAC), which is implicated in cancer. nih.gov The length and composition of the alkyl chain can influence the compound's ability to fit into the binding pocket of a target protein.

Modifications to the butyric acid chain, such as altering its length, introducing unsaturation, or adding other functional groups, can significantly impact potency and selectivity. For instance, the conversion of the carboxylic acid to an amide, as seen in the design of HDAC inhibitors, can lead to enhanced activity. nih.gov Studies on rice starch modified with butyric anhydride have shown that the degree of substitution with the butyryl group affects the material's properties. nih.gov This indicates that the density and presentation of the butyric acid moiety can influence its interactions. The carboxylic acid group itself is a key active site that can participate in crucial interactions like proton transfer and hydrogen bonding. researchgate.net

Rational Design of Derivatives for Enhanced Potency and Selectivity

Rational drug design involves the development of new therapeutic agents based on a detailed understanding of the biological target's structure and the ligand's SAR. This approach has been applied to derivatives of phenylbutyric acid to enhance their potency and selectivity for specific targets. nih.gov

A notable example is the design of N-(4-chlorophenyl)-4-phenylbutanamide, a derivative of phenylbutyric acid, as a selective inhibitor of histone deacetylase 6 (HDAC6). nih.gov Through in silico methods, a series of phenylbutyric acid derivatives were designed and evaluated for their binding properties to different HDAC6 conformers using docking calculations. nih.gov This led to the identification of a compound with significant anti-proliferative activity on cervical cancer and leukemia cells. nih.gov The study highlighted that specific substitutions on the phenyl ring and modification of the carboxylic acid to an amide were key to achieving potent and selective HDAC6 inhibition. nih.gov Such rational design strategies, which combine computational modeling with synthetic chemistry and biological evaluation, are instrumental in optimizing the therapeutic potential of lead compounds like this compound.

Preclinical Candidate Development (e.g., LY518674)

The development of preclinical candidates from the this compound scaffold exemplifies the translation of basic research into potential therapeutics. A prominent example is LY518674, a potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist. medchemexpress.com

LY518674 was identified as a promising candidate for the treatment of dyslipidemia and atherosclerosis due to its ability to modulate lipid metabolism. medchemexpress.com In preclinical studies, LY518674 demonstrated a significant reduction in triglycerides and an increase in high-density lipoprotein cholesterol (HDL-C) in animal models. medchemexpress.com Further investigations in human subjects with metabolic syndrome revealed that LY518674 significantly reduced VLDL-C and triglyceride levels. nih.gov

The table below summarizes some of the key findings from a clinical study on LY518674.

| Parameter | LY518674 Treatment Group Change | Placebo Group Change | p-value |

| Total Cholesterol | -6% | +6% | 0.005 |

| VLDL-C | -38% | - | 0.002 |

| Triglycerides | -30% | +7% | <0.002 |

| HDL-C | No significant change | No significant change | - |

| ApoA-I Production Rate | +31% | - | <0.0001 |

| ApoA-I Fractional Catabolic Rate | +33% | - | 0.002 |

| Data sourced from a study on human subjects with metabolic syndrome. nih.govnih.gov |

These preclinical and early clinical findings for LY518674 underscore the therapeutic potential of derivatives of this compound and the importance of detailed mechanistic studies to understand their full pharmacological profile.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding the interaction between a ligand, such as this compound, and its protein target.

In studies focused on neurodegenerative diseases like Alzheimer's, derivatives of 4-phenylbutyric acid (4-PBA), including this compound, have been investigated as potential chemical chaperones. researchgate.net The goal is to design molecules with improved efficacy in preventing protein aggregation. researchgate.net For instance, computational studies have designed and screened extensive libraries of 4-PBA analogs to identify candidates with strong binding affinities for the amyloid-beta (Aβ) protein, a key factor in Alzheimer's pathology. researchgate.net Molecular docking simulations were instrumental in identifying lead candidates by predicting their binding interactions with the Aβ protein. researchgate.net

The process typically involves software like AutoDock Vina. sci-hub.se The results are often expressed as a binding affinity or docking score in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. These simulations also reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the protein's binding site. researchgate.net For example, in the study of other molecular structures, docking has shown interactions with crucial residues like Glu331, which can be pivotal for a compound's biological activity. mdpi.com

Table 1: Example of Molecular Docking Interaction Data (Hypothetical)

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| IPA-1 (4-PBA Analog) | Amyloid-Beta | High | PHE-19, PHE-20 | Hydrophobic |

| DCA-1 (Bile Acid Analog) | Amyloid-Beta | High | LYS-16, GLU-22 | Hydrogen Bond, Salt Bridge |

This table is illustrative. Data for IPA-1 and DCA-1 is based on findings for leading candidates derived from 4-PBA analogs. researchgate.net Ferulic acid data is included for methodological comparison. nih.gov

Molecular Dynamics (MD) Simulations

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to validate the stability of the predicted ligand-protein complex over time. MD simulations model the physical movements of atoms and molecules, providing a view of the dynamic evolution of the system.

In the development of novel chaperones from 4-PBA derivatives, MD simulations were performed for extended periods, such as 100 nanoseconds, to confirm the stability of the lead candidates' interactions with their target protein. researchgate.net A stable complex is crucial for a drug candidate to exert its effect. The stability is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial docked positions. A low and stable RMSD value over the course of the simulation indicates a stable binding. mdpi.comnih.gov

Another metric, the Root Mean Square Fluctuation (RMSF), can be used to identify the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's binding. nih.gov These simulations can confirm that the interactions predicted by docking, such as hydrogen bonds, remain consistent throughout the simulation, reinforcing the compound's potential as a viable drug candidate. researchgate.net

Table 2: Typical Parameters for Molecular Dynamics (MD) Simulations

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Simulation Time | The total duration of the simulated physical movements. | 1-100 nanoseconds (ns) |

| Time Step | The small time increment used in the simulation equations. | 1-2 femtoseconds (fs) |

| Temperature | The simulated temperature of the system. | 300 K (approx. body temp.) |

| Pressure | The simulated pressure of the system. | 1 atm |

| Force Field | A set of parameters used to calculate potential energy. | AMBER, CHARMM, GROMOS |

This table represents common settings used in MD simulation studies as seen in related research. researchgate.netmdpi.comnih.govbiotechnologia-journal.org

ADME/Pharmacokinetic Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic predictions are vital for weeding out drug candidates that are likely to fail in clinical trials due to poor bioavailability or other undesirable properties. mdpi.com These computational models predict how a compound like this compound will behave in the body.

Studies aiming to optimize 4-PBA derivatives use ADME predictions to screen large libraries of compounds. researchgate.net The goal is to select candidates that exhibit favorable properties such as high gastrointestinal absorption, good solubility, the ability to cross the blood-brain barrier (for neurological targets), and minimal toxicity. researchgate.net Various online servers and software, such as SwissADME, ADMETlab, and pkCSM, are used to perform these predictions. mdpi.comnih.gov

These tools evaluate a molecule against established criteria like Lipinski's Rule of Five, which predicts drug-likeness based on properties like molecular weight and lipophilicity. researchgate.netmdpi.com They also predict interactions with metabolic enzymes, particularly the Cytochrome P450 (CYP) family, which are responsible for the metabolism of most drugs. researchgate.netmdpi.com Predictions can indicate whether a compound is likely to be a substrate or an inhibitor of specific CYP enzymes (e.g., CYP3A4, CYP2D6), which is crucial for avoiding adverse drug-drug interactions. researchgate.netmdpi.com

Table 3: Example of Predicted ADME Properties for a Drug-like Compound | Property | Description | Predicted Value/Outcome | | :--- | :--- | :--- | | Absorption | | GI Absorption | Likelihood of absorption from the gut. | High | | Lipinski's Rule | A rule of thumb for drug-likeness. | Pass (0 violations) | | Distribution | | BBB Permeant | Ability to cross the blood-brain barrier. | Yes/No | | Plasma Protein Binding | Extent of binding to proteins in the blood. | Moderate to High | | Metabolism | | CYP2D6 Inhibitor | Inhibition of a key metabolic enzyme. | Yes/No | | CYP3A4 Inhibitor | Inhibition of a key metabolic enzyme. | Yes/No | | Excretion | | Total Clearance | The rate at which the drug is removed from the body. | Low/High |

This table is illustrative of the types of predictions made using in silico ADME tools based on methodologies in the literature. researchgate.netmdpi.comnih.gov

Quantum Chemical Calculations (e.g., DFT/TD-DFT for related compounds)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other properties of molecules from first principles. While specific DFT studies on this compound are not widely published, the methodology is frequently applied to structurally related compounds to gain fundamental insights. sci-hub.senih.govmdpi.com

These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.se The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Another valuable output is the Molecular Electrostatic Potential (MEP) map. sci-hub.se The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. sci-hub.se For example, in related molecules, the MEP shows that electrophilic attack centers are concentrated around oxygen atoms. sci-hub.se Advanced analyses can also involve Fukui functions, which provide more detailed insight into local reactivity within the molecule. mdpi.com

Table 4: Typical Outputs from Quantum Chemical Calculations (DFT)

| Calculation Output | Information Provided |

|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential to predict reactive sites for interactions. |

This table summarizes common data obtained from DFT calculations as described in studies on related compounds. sci-hub.semdpi.comresearchgate.net

Conformational Analysis and Energetic Profiles

Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation and the energy associated with different shapes is essential, as the molecule's 3D structure dictates its ability to bind to a biological target.

The definitive method for determining a molecule's solid-state conformation is single-crystal X-ray diffraction. mdpi.com Studies on structurally similar molecules, such as glutaric acid-amide derivatives, reveal detailed conformational information, including precise bond lengths, bond angles, and torsion angles. mdpi.com For example, analysis of a related compound showed an extended, all-trans configuration in its backbone, while the terminal groups were twisted out of the plane. mdpi.com In another case, the molecule was found to be almost entirely flat. mdpi.com

In the absence of crystal structures, computational methods can be used to explore the potential energy surface of a molecule to identify low-energy, stable conformations. These analyses provide an energetic profile, showing the relative energies of different conformers and the energy barriers between them. Spectroscopic data, such as that from ¹H-NMR, can also provide evidence for a molecule's conformation in solution. google.com

Table 5: Example of Conformational Data from X-Ray Crystallography (for a related glutaric acid amide)

| Torsion Angle | Definition | Value (°) |

|---|---|---|

| C(m)–N–C(p)–C(p) | Twist of the phenyl ring relative to the amide bond | 47.1(4) |

This table is illustrative, using data from the crystal structure of 4-[(4-Chlorophenyl)carbamoyl]butanoic acid to demonstrate the type of information obtained. mdpi.com (m = methylene, p = phenyl)

Analytical and Methodological Research

Reference Standard Applications

4-(4-Methoxyphenyl)butyric acid is utilized as a reference standard in analytical chemistry. A reference standard is a highly purified compound used as a benchmark for qualitative and quantitative analysis. In this capacity, it is essential for verifying the identity and purity of synthesized or isolated materials. For instance, it can be used to confirm the successful synthesis of related compounds or to quantify its presence in a mixture.

Analytical Method Development and Validation

The development and validation of analytical methods are crucial for ensuring the reliability and accuracy of experimental results. This compound plays a role in this process, particularly in chromatographic and spectroscopic techniques. For example, when developing a High-Performance Liquid Chromatography (HPLC) method to separate a series of related aromatic carboxylic acids, this compound can be used to optimize the separation conditions, such as the mobile phase composition and flow rate. Method validation would then involve using the reference standard to assess parameters like linearity, accuracy, precision, and specificity.

Quality Control (QC) Applications

In quality control, this compound serves as a crucial component for ensuring the consistency and quality of products and research materials. epa.gov QC laboratories may use it to verify the identity and purity of raw materials or to monitor the progress of a chemical reaction. epa.gov For example, in the synthesis of a pharmaceutical intermediate where this compound is a starting material or an intermediate, a QC check would involve comparing the analytical data of the reaction sample to that of the reference standard to ensure the reaction is proceeding as expected and that the final product meets the required specifications.

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for elucidating the structure and properties of molecules. This compound has been characterized using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. The spectra of this compound provide distinct signals that correspond to the different protons and carbons in the molecule. nih.govrsc.org

¹H NMR Data: In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic peaks are observed: a singlet for the methoxy (B1213986) group (OCH₃) protons, multiplets for the aromatic protons, and multiplets for the protons of the butyric acid chain. google.com

¹³C NMR Data: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. rsc.org Key signals include those for the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, and the carbons of the aliphatic chain.

Interactive ¹H NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.93 | q | 2H | -CH₂-CH₂-CH₂-COOH |

| 2.35 | t | 2H | -CH₂-CH₂-COOH |

| 2.61 | t | 2H | Ar-CH₂- |

| 3.79 | s | 3H | -OCH₃ |

| 6.84 | d | 2H | Aromatic H (ortho to OCH₃) |

| 7.12 | d | 2H | Aromatic H (meta to OCH₃) |